2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
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Description
2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H14ClFN4O and its molecular weight is 344.77. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets through binding at active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-4-fluoro-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide. These factors can include pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-23-10-12(9-22-23)16-5-2-11(7-20-16)8-21-17(24)14-4-3-13(19)6-15(14)18/h2-7,9-10H,8H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMZDMHWEKRHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.